molecular formula C8H5Cl2F3O2 B14056244 1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene

1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene

Cat. No.: B14056244
M. Wt: 261.02 g/mol
InChI Key: ZUJFSIVRNMNFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of methoxy groups. One common method involves the reaction of 1,3-dichlorobenzene with difluoromethoxy and fluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The methoxy groups can participate in addition reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound may be used in studies involving the interaction of halogenated aromatic compounds with biological systems.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological targets.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene
  • 1,3-Dichloro-5-fluoro-2-(fluoromethoxy)benzene

Comparison

Compared to similar compounds, 1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and methoxy groups. This unique structure can result in different chemical reactivity and potential applications. For example, the presence of additional fluorine atoms may enhance its stability or alter its interaction with biological targets.

Properties

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

1,3-dichloro-2-(difluoromethoxy)-5-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c9-5-1-4(14-3-11)2-6(10)7(5)15-8(12)13/h1-2,8H,3H2

InChI Key

ZUJFSIVRNMNFSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)OCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.